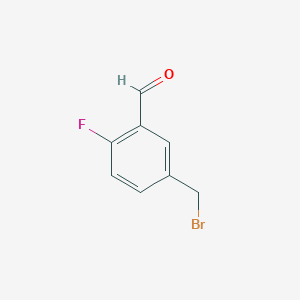

5-(Bromomethyl)-2-fluorobenzaldehyde

Description

Structure

2D Structure

Properties

IUPAC Name |

5-(bromomethyl)-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVUUCDJSGLSPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701278340 | |

| Record name | Benzaldehyde, 5-(bromomethyl)-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701278340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820717-85-8 | |

| Record name | Benzaldehyde, 5-(bromomethyl)-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820717-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 5-(bromomethyl)-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701278340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of o-Fluorobenzaldehyde Using Brominating Reagents under Lewis Acid Catalysis

A widely reported and industrially viable method involves the bromination of o-fluorobenzaldehyde with brominating agents such as N-bromo-succinimide or dibromohydantoin (C5H6Br2N2O2) in the presence of Lewis acids like anhydrous aluminum trichloride or zinc bromide. The reaction is typically carried out in solvents such as dichloroethane, concentrated sulfuric acid, glacial acetic acid, or methyl tertiary butyl ether (MTBE).

Reaction Conditions and Procedure:

- The reaction mixture consists of o-fluorobenzaldehyde, a brominating reagent (e.g., dibromohydantoin), and a Lewis acid catalyst (e.g., AlCl3).

- The reaction temperature is maintained around 50–60 °C.

- The brominating reagent is added portion-wise to control the reaction rate.

- After completion (1–3 hours), the mixture is poured into ice water to quench the reaction.

- The organic phase is extracted with hexamethylene or similar solvents.

- The extract is washed sequentially with water, saturated sodium chloride solution, and dried over anhydrous sodium sulfate.

- Concentration and vacuum distillation (63–65 °C at 3 mmHg) yield the purified 5-(Bromomethyl)-2-fluorobenzaldehyde.

- Yields reported range from 80% to 88%.

- Purity of the final product is typically above 97–98% by content.

- The product appears as a brownish-red oil or viscous liquid.

- ^1H NMR (400 MHz, CDCl3): Signals at δ 10.29 (s, aldehyde proton), 7.97, 7.70, and 7.09 ppm corresponding to aromatic protons.

- Mass spectrum shows molecular ion peaks at m/z 204, 202 (M+), consistent with brominated fluorobenzaldehyde.

Summary Table:

| Parameter | Details |

|---|---|

| Starting Material | o-Fluorobenzaldehyde (C7H5FO) |

| Brominating Reagents | N-bromo-succinimide, dibromohydantoin |

| Lewis Acid Catalysts | Aluminum trichloride (anhydrous), ZnBr2 |

| Solvents | Dichloroethane, concentrated H2SO4, MTBE |

| Temperature | 50–60 °C |

| Reaction Time | 1–3 hours |

| Workup | Quench in ice water, extraction, washing |

| Purification | Vacuum distillation (63–65 °C, 3 mmHg) |

| Yield | 80–88% |

| Purity | ≥97% |

Reference: CN105884591A patent, 2014

Bromination Using Potassium Bromate in Aqueous Sulfuric Acid

An alternative and scalable method uses potassium bromate as the brominating agent in aqueous sulfuric acid medium. This method is notable for its simplicity and high yield.

Reaction Conditions and Procedure:

- A reactor equipped with stirring, thermometer, dropping funnel, and condenser is charged with 65% aqueous sulfuric acid.

- Potassium bromate (1 mol) is dissolved in the acid.

- o-Fluorobenzaldehyde (1 mol) is added dropwise at 90 °C over 2–3 hours.

- After reaction completion, the mixture is diluted with water and extracted with methyl tert-butyl ether.

- The organic layer is washed with aqueous sodium sulfite to remove residual bromine, dried over anhydrous sodium sulfate, and filtered.

- Concentration under reduced pressure removes the solvent, yielding a brown-red oil.

- Vacuum distillation (63–65 °C at 3 mmHg) isolates the product.

- Yield reported is approximately 88%.

- Product purity is about 97%.

Summary Table:

| Parameter | Details |

|---|---|

| Starting Material | o-Fluorobenzaldehyde |

| Brominating Reagent | Potassium bromate |

| Solvent | 65% Aqueous sulfuric acid |

| Temperature | 90 °C |

| Reaction Time | 2–3 hours |

| Workup | Dilution, extraction with MTBE, washing |

| Purification | Vacuum distillation (63–65 °C, 3 mmHg) |

| Yield | 88% |

| Purity | 97% |

Reference: ChemicalBook synthesis data, citing CN105884591 patent

Bromination Using Dibromohydantoin in Trifluoroacetic Acid/Sulfuric Acid Mixed Solvent

A more recent method involves bromination of 4-fluorobenzaldehyde derivatives using dibromohydantoin in a mixed solvent of trifluoroacetic acid and sulfuric acid. Although this method is described for 2-bromo-4-fluorobenzaldehyde, it is adaptable for this compound due to structural similarity.

Reaction Conditions and Procedure:

- The reaction is conducted in a 5:1 volume ratio mixture of trifluoroacetic acid and sulfuric acid at 0 °C initially.

- Fluorobenzaldehyde is added and temperature raised to 50 °C.

- Dibromohydantoin is added in two portions, with stirring maintained at 50 °C for 8 hours and then 48 hours respectively.

- After completion, the reaction mixture is poured into ice water, and the product is extracted with n-hexane.

- Organic phase is washed with saturated sodium bicarbonate and sodium chloride solutions.

- Concentration under reduced pressure removes solvent, yielding crude product.

- Final product is obtained by vacuum evaporation.

- Yield reported is 85%.

- Product is a colorless viscous liquid.

Summary Table:

| Parameter | Details |

|---|---|

| Starting Material | 4-Fluorobenzaldehyde |

| Brominating Reagent | Dibromohydantoin (C5H6Br2N2O2) |

| Solvent | Trifluoroacetic acid / sulfuric acid (5:1) |

| Temperature | 0 °C to 50 °C |

| Reaction Time | 56 hours total (8 + 48 hours) |

| Workup | Ice water quench, extraction with n-hexane |

| Purification | Washing, concentration, vacuum evaporation |

| Yield | 85% |

| Product Appearance | Colorless viscous liquid |

Reference: CN109809977A patent, 2019

Comparative Summary of Preparation Methods

| Method | Brominating Agent | Catalyst/Lewis Acid | Solvent(s) | Temp. (°C) | Reaction Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| Lewis acid catalyzed bromination | N-bromo-succinimide, C5H6Br2N2O2 | AlCl3, ZnBr2 | Dichloroethane, H2SO4, MTBE | 50–60 | 1–3 hours | 80–88 | ≥97 | Controlled addition, vacuum distillation |

| Potassium bromate in H2SO4 | Potassium bromate | None (acidic medium) | 65% Aqueous sulfuric acid | 90 | 2–3 hours | 88 | 97 | Simple, scalable, aqueous medium |

| Dibromohydantoin in TFA/H2SO4 mixed | Dibromohydantoin | None | Trifluoroacetic acid/sulfuric acid | 0–50 | 56 hours | 85 | Not specified | Longer reaction time, high selectivity |

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-fluorobenzaldehyde undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzaldehydes.

Oxidation: Formation of 5-(Bromomethyl)-2-fluorobenzoic acid.

Reduction: Formation of 5-(Bromomethyl)-2-fluorobenzyl alcohol.

Scientific Research Applications

5-(Bromomethyl)-2-fluorobenzaldehyde has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Material Science: It serves as a building block for the synthesis of advanced materials, including polymers and nanomaterials.

Biological Studies: The compound is used in the development of fluorescent probes and imaging agents for biological research.

Industrial Applications: It is employed in the production of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-fluorobenzaldehyde is primarily based on its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The aldehyde group can participate in various redox reactions, contributing to the compound’s versatility in chemical synthesis.

Comparison with Similar Compounds

2-Bromo-5-fluorobenzaldehyde (C₇H₄BrFO)

- Structure : Bromine at the 2-position and fluorine at the 5-position on the benzaldehyde core.

- Synthesis : Prepared via methods described by Dubost et al. (2011), involving halogenation or directed ortho-metalation strategies .

- Applications : Used in synthesizing biologically active compounds, such as kinase inhibitors or antiviral agents .

- Crystallography : Single-crystal X-ray studies confirm planar geometry with halogen-halogen interactions influencing packing .

4-(Bromomethyl)benzaldehyde (C₈H₇BrO)

- Structure : Bromomethyl group at the 4-position, lacking fluorine.

Heterocyclic Analogs

5-(Bromomethyl)-2-(trifluoromethyl)pyridine (C₇H₅BrF₃N)

- Structure : Pyridine ring with bromomethyl at the 5-position and a trifluoromethyl (–CF₃) group at the 2-position.

- Properties : Boiling point: 218.4±35.0 °C (predicted); density: 1.647 g/cm³. The electron-withdrawing –CF₃ group enhances the bromomethyl group’s electrophilicity, making it reactive in SN2 reactions .

- Applications : Intermediate in pharmaceuticals and agrochemicals due to its heteroaromatic core .

Fluorinated and Brominated Benzaldehyde Derivatives

Key Research Findings and Data

Physicochemical Properties

- Boiling Points : Heterocyclic analogs like 5-(bromomethyl)-2-(trifluoromethyl)pyridine exhibit higher predicted boiling points (218.4°C) compared to simpler benzaldehydes due to increased molecular weight and polarity .

- Crystallographic Data : 2-Bromo-5-fluorobenzaldehyde adopts a planar structure with intermolecular C–H···O and Br···F interactions stabilizing the crystal lattice .

Biological Activity

5-(Bromomethyl)-2-fluorobenzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and comparative analysis with related compounds, supported by relevant studies and data.

Overview of the Compound

- Chemical Structure and Properties :

- IUPAC Name : this compound

- Molecular Formula : C8H8BrF O

- Molecular Weight : 231.05 g/mol

This compound contains a bromomethyl group and a fluorine atom attached to a benzaldehyde moiety, which contributes to its unique chemical reactivity and potential biological effects.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Preliminary studies suggest that this compound demonstrates significant inhibitory action against several bacterial strains. The mechanism of action is believed to involve the interaction with essential proteins in bacterial cells, disrupting their function and leading to cell death.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Mycobacterium tuberculosis | Low nanomolar concentrations | Strong potential for antitubercular drug development |

| Staphylococcus aureus | Moderate concentrations | Effective against drug-sensitive strains |

| Escherichia coli | Higher concentrations | Limited effectiveness against resistant strains |

Anticancer Activity

In vitro studies have shown that this compound may possess anticancer properties. It has been evaluated for its effects on various cancer cell lines, showing promising results in inhibiting cell proliferation.

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. It is hypothesized that the bromomethyl group plays a crucial role in its ability to interact with cellular targets involved in cancer progression.

Synthesis

The synthesis of this compound typically involves several steps, including bromination and fluorination of the benzaldehyde precursor.

- Starting Material : 2-fluorobenzaldehyde

- Reagents : Bromine or brominating agents

- Conditions : Controlled temperature and solvent conditions to optimize yield.

Case Studies

-

Study on Antitubercular Activity :

A study published in Antimicrobial Agents and Chemotherapy evaluated a series of benzaldehyde derivatives, including this compound. Results indicated low nanomolar MICs against Mycobacterium tuberculosis strains, suggesting strong potential as a lead compound for further development in treating tuberculosis infections. -

Anticancer Evaluation :

Research conducted on various cancer cell lines demonstrated that this compound significantly inhibits cell growth at specific concentrations, indicating its potential as an anticancer agent.

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 4-Bromo-2-fluorobenzaldehyde | C7H6BrF O | Bromine substituent | Antimicrobial activity |

| 2-Bromo-5-fluorobenzaldehyde | C7H6BrF O | Different substitution pattern | Varies in antimicrobial potency |

| 3-Bromo-4-fluorobenzaldehyde | C7H6BrF O | Different substitution pattern | Potential anticancer properties |

This table highlights how variations in substituents can influence both chemical reactivity and biological activity.

Q & A

Q. Optimization Strategy :

- Use NBS for regioselective bromination to reduce polybromination byproducts .

- Monitor reaction progress via TLC or GC-MS to identify optimal quenching times.

How can researchers confirm the structural integrity and purity of this compound?

Basic Research Question

Characterization Methods :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 10.0 (aldehyde proton), δ 4.5–4.7 (bromomethyl CH₂), and aromatic protons (δ 7.2–8.0) confirm substitution patterns .

- ¹³C NMR : Signals for aldehyde (≈190 ppm) and Br-CH₂ (≈30 ppm) .

- X-ray Crystallography : Resolves bond angles (e.g., C-Br = 1.89 Å) and crystal packing (R factor < 0.03) .

- Mass Spectrometry : Molecular ion [M]⁺ at m/z 216.97 (C₈H₆BrFO⁺) .

Q. Purity Assessment :

- HPLC with UV detection (λ = 254 nm) and ≥95% area under the curve.

What are the key reactivity pathways of this compound in organic synthesis?

Advanced Research Question

The bromomethyl and aldehyde groups enable diverse transformations:

- Nucleophilic Substitution : Br-CH₂ reacts with amines or thiols to form alkylated intermediates (e.g., for drug candidates) .

- Cross-Coupling : Suzuki-Miyaura reactions using Pd catalysts to attach aryl/heteroaryl groups .

- Aldehyde Utilization : Condensation with hydrazines or hydroxylamines to generate Schiff bases for coordination chemistry .

Q. Mechanistic Insight :

- Steric hindrance from the fluorine atom slows electrophilic aromatic substitution at the ortho position .

What safety protocols are critical when handling this compound?

Basic Research Question

- Eye/Skin Exposure : Flush with water for 15 minutes; use soap for skin decontamination .

- Inhalation : Move to fresh air; administer oxygen if respiratory distress occurs.

- Waste Disposal : Neutralize with sodium bicarbonate before incineration.

Q. Preventive Measures :

- Conduct reactions in fume hoods with nitrile gloves and lab coats.

- Avoid exposure to moisture to prevent HBr release .

How does this compound serve as a building block in medicinal chemistry?

Advanced Research Question

- Enzyme Inhibitors : The aldehyde forms covalent bonds with catalytic lysine residues (e.g., in proteases) .

- Anticancer Agents : Used to synthesize fluorinated analogs of tyrosine kinase inhibitors .

- PET Tracers : Radiolabeling via bromine-76/77 isotopes for imaging studies .

Q. Case Study :

- Chen et al. (2013) modified the bromomethyl group to create fluorinated benzodiazepine precursors .

How can researchers resolve contradictions in reported reaction yields for bromomethylation of 2-fluorobenzaldehyde?

Advanced Research Question

Discrepancies often arise from:

- Catalyst Purity : Trace moisture in AlCl₃ reduces activity; use freshly sublimed catalyst .

- Solvent Polarity : Chloroform (polar) vs. CCl₄ (nonpolar) affects intermediate stability .

- Workup Methods : Premature quenching traps unreacted Br₂, lowering yields.

Q. Resolution Strategy :

- Replicate reactions under inert atmospheres (Ar/N₂) and compare yields via ANOVA .

What computational methods are used to predict the electronic effects of substituents in this compound?

Advanced Research Question

- DFT Calculations : B3LYP/6-311+G(d,p) basis sets model frontier orbitals (HOMO/LUMO) to predict reactivity .

- Vibrational Spectroscopy : IR frequencies (e.g., C=O stretch at 1700 cm⁻¹) correlate with Mulliken charges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.